2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide
Overview
Description
2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide, also known as FMeOx, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMeOx is a small molecule that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, oxidative stress, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. This compound has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the protection of neurons against damage. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide is its low toxicity profile, which makes it a promising candidate for further research and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for 2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide research, including the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various therapeutic applications. Finally, the potential synergistic effects of this compound with other drugs or therapies should be explored further.
Scientific Research Applications
2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neuroprotection, this compound has been shown to protect against oxidative stress and neuronal damage, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound has been shown to reduce inflammation and pain associated with various inflammatory diseases, including arthritis and colitis.
properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-14-6-4-5-13(9-14)10-21-19(23)16-11-26-18(22-16)12-25-17-8-3-2-7-15(17)20/h2-9,11H,10,12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZFLCRAUOEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=COC(=N2)COC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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